N-(1-Butyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine
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Overview
Description
N-(1-Butyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine is a complex organic compound with a unique structure that combines a benzimidazole ring with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Butyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine typically involves the reaction of benzimidazole derivatives with pyrrolidine derivatives under specific conditions. The reaction often requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Butyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
N-(1-Butyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-Butyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Butyl-2-pyrrolidinylidene)-3,4-dichlorobenzenamine
- N-(1-Butyl-2-pyrrolidinylidene)-2,4-dichlorobenzenamine
Uniqueness
N-(1-Butyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine is unique due to its specific combination of a benzimidazole ring and a pyrrolidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
84859-04-1 |
---|---|
Molecular Formula |
C15H20N4 |
Molecular Weight |
256.35 g/mol |
IUPAC Name |
(Z)-N-(1H-benzimidazol-2-yl)-1-butylpyrrolidin-2-imine |
InChI |
InChI=1S/C15H20N4/c1-2-3-10-19-11-6-9-14(19)18-15-16-12-7-4-5-8-13(12)17-15/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,16,17)/b18-14- |
InChI Key |
YVRGQFJXWUQIAF-JXAWBTAJSA-N |
Isomeric SMILES |
CCCCN\1CCC/C1=N/C2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CCCCN1CCCC1=NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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